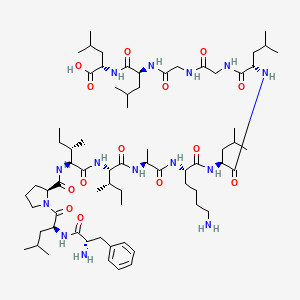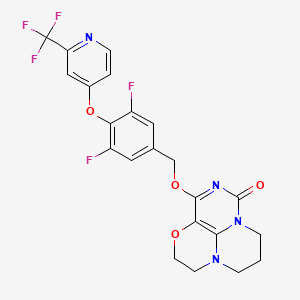
Lp-PLA2-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lp-PLA2-IN-13 is a compound that acts as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques, which are linked to cardiovascular diseases. By inhibiting this enzyme, this compound has potential therapeutic applications in the treatment of atherosclerosis and related cardiovascular conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lp-PLA2-IN-13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This includes the use of industrial-grade solvents, automated reaction monitoring, and purification techniques such as crystallization, distillation, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Lp-PLA2-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Lp-PLA2-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Lp-PLA2 and its effects on lipid metabolism.
Biology: Investigated for its role in modulating inflammatory responses and oxidative stress.
Medicine: Explored as a potential therapeutic agent for treating atherosclerosis and preventing cardiovascular events.
Wirkmechanismus
Lp-PLA2-IN-13 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory and pro-atherogenic molecules. By inhibiting Lp-PLA2, this compound reduces the formation of these harmful molecules, thereby mitigating inflammation and atherosclerosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Darapladib: Another Lp-PLA2 inhibitor with similar therapeutic applications.
Rilapladib: A compound with a similar mechanism of action, used in the treatment of cardiovascular disorders.
Uniqueness
Lp-PLA2-IN-13 is unique in its specific chemical structure and potency as an Lp-PLA2 inhibitor. It may offer advantages in terms of selectivity, efficacy, and safety profile compared to other similar compounds .
Eigenschaften
Molekularformel |
C22H17F5N4O4 |
|---|---|
Molekulargewicht |
496.4 g/mol |
IUPAC-Name |
4-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-6-oxa-1,3,9-triazatricyclo[7.3.1.05,13]trideca-3,5(13)-dien-2-one |
InChI |
InChI=1S/C22H17F5N4O4/c23-14-8-12(9-15(24)17(14)35-13-2-3-28-16(10-13)22(25,26)27)11-34-19-18-20-30(6-7-33-18)4-1-5-31(20)21(32)29-19/h2-3,8-10H,1,4-7,11H2 |
InChI-Schlüssel |
DOVYUSZPXCCMDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCOC3=C2N(C1)C(=O)N=C3OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



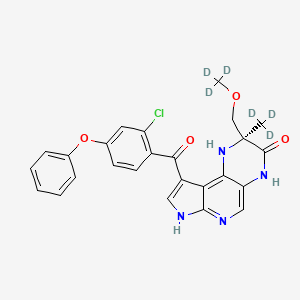
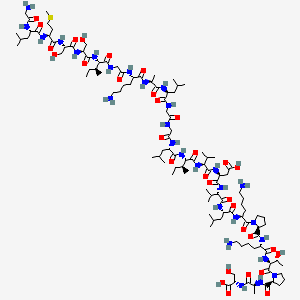
![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)
![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
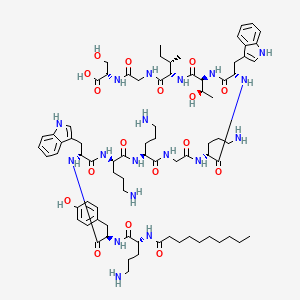
![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)

![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)
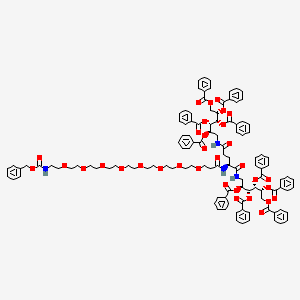
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)

